

Toxicological Profile of 1H-Benzo(a)fluorene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

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Executive Summary

1H-Benzo(a)fluorene is a polycyclic aromatic hydrocarbon (PAH) that has been evaluated for its toxicological properties. Classified by the International Agency for Research on Cancer (IARC) as a Group 3 carcinogen, it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence in humans and limited evidence in experimental animals.[1] Studies in mice have not demonstrated significant carcinogenic activity upon skin application.[1] Evidence regarding its mutagenicity is inconclusive. While it is a known agonist of the aryl hydrocarbon receptor (AhR), a key regulator of xenobiotic metabolism, comprehensive quantitative data on its toxicokinetics and dose-response relationships remain limited in publicly accessible literature. This guide provides a consolidated overview of the available toxicological data, experimental methodologies, and known mechanistic pathways.

Chemical and Physical Properties



Property	Value	Reference
CAS Number	238-84-6	
Molecular Formula	C17H12	-
Molecular Weight	216.28 g/mol	-
Appearance	White to off-white powder/crystals	-
Melting Point	188-190 °C	-
Water Solubility	Insoluble	-
Log P	5.2	-

Toxicological Data

A comprehensive review of available literature reveals a notable scarcity of quantitative toxicological data for **1H-Benzo(a)fluorene**.

Acute Toxicity

No definitive LD50 (median lethal dose) values for oral, dermal, or inhalation routes of exposure for **1H-Benzo(a)fluorene** have been identified in the reviewed literature.

Sub-chronic and Chronic Toxicity

No-Observed-Adverse-Effect Levels (NOAELs) or Lowest-Observed-Adverse-Effect Levels (LOAELs) from sub-chronic or chronic toxicity studies are not readily available for **1H-Benzo(a)fluorene**.

Carcinogenicity

1H-Benzo(a)fluorene is classified by IARC as a Group 3 carcinogen, meaning it is not classifiable as to its carcinogenicity to humans.[1]

Carcinogenicity Studies in Animals:



Species	Route of Administration	Dosing Regimen	Results	Reference
Mice	Skin application	Not specified in secondary sources	Negative	[1]
Mice	Skin initiation- promotion assay	Not specified in secondary sources	Negative	[1]
Mice	Subcutaneous injection	Not specified in secondary sources	No injection-site tumors	[1]

Genotoxicity

The available data on the mutagenicity of **1H-Benzo(a)fluorene** are inconclusive.

Ames Test (Salmonella typhimurium):

Strain(s)	Metabolic Activation (S9)	Concentration Range	Results	Reference
Not specified in secondary sources	With and without	Not specified in secondary sources	Inadequate to evaluate	[1]

Aryl Hydrocarbon Receptor (AhR) Agonism

1H-Benzo(a)fluorene is a known aryl hydrocarbon receptor (AhR) agonist.[1] Quantitative data on its binding affinity and activation potency (e.g., EC50) are not available for **1H-Benzo(a)fluorene**. However, for the related isomer, Benzo(c)fluorene, an EC50 of 2.31 x 10³ nM has been reported in a CALUX reporter gene assay.[2]

Experimental Protocols



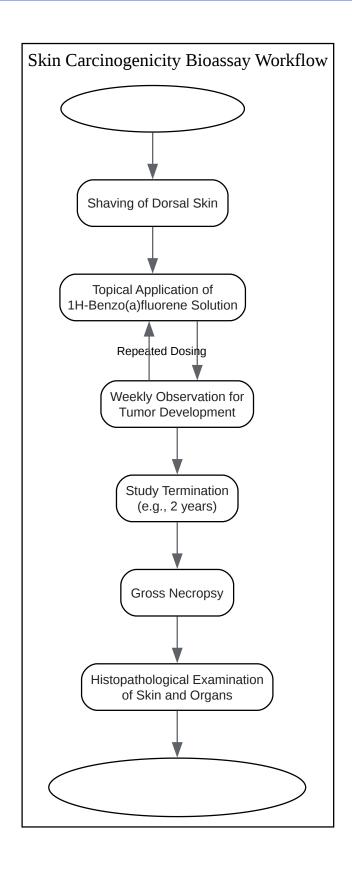
Detailed experimental protocols for the key studies cited by IARC are not fully available in the public domain. However, based on general knowledge of toxicological testing for PAHs, the following outlines the likely methodologies employed.

Skin Carcinogenicity Bioassay in Mice (General Protocol)

This assay evaluates the potential of a chemical to cause skin tumors when applied topically.

- Test System: Typically, a sensitive mouse strain such as C3H/He or SENCAR is used.
- Administration: A solution of 1H-Benzo(a)fluorene in a suitable solvent (e.g., acetone) is applied to a shaved area of the dorsal skin.
- Dosing: Animals are treated one to three times per week for a prolonged period, often up to two years.
- Observation: The animals are regularly observed for the appearance, number, and size of skin tumors.
- Histopathology: At the end of the study, skin tissues and other major organs are examined microscopically for evidence of neoplasia.





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Fig. 1: Generalized workflow for a mouse skin carcinogenicity bioassay.

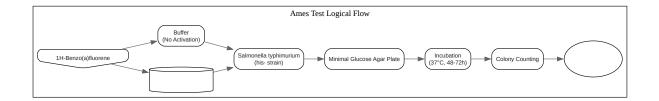


Ames Test (Bacterial Reverse Mutation Assay) (General Protocol)

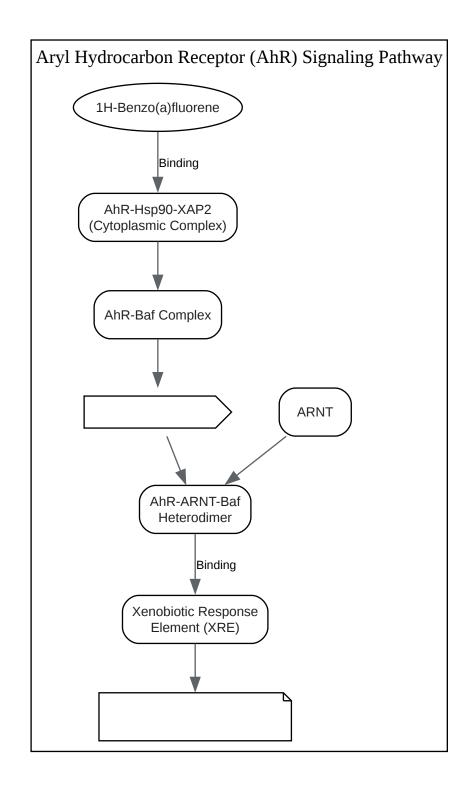
The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical.

- Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.
- Metabolic Activation: The test is conducted with and without the addition of a mammalian liver homogenate (S9 fraction) to simulate metabolic activation.
- Procedure: The bacterial strains are exposed to various concentrations of 1H-Benzo(a)fluorene on a minimal agar plate lacking histidine.
- Endpoint: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic effect.









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References

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- 2. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of 1H-Benzo(a)fluorene: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14762265#toxicological-profile-of-1h-benzo-a-fluorene]

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